![molecular formula C21H28N2O5 B562202 (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid CAS No. 1356837-92-7](/img/structure/B562202.png)
(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 393.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ramiprilat-d5, the active metabolite of the prodrug Ramipril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Ramiprilat-d5 is the RAAS . By inhibiting ACE, Ramiprilat-d5 disrupts the conversion of ATI to ATII, a key step in the RAAS . This disruption leads to a decrease in ATII levels, which in turn reduces vasoconstriction and aldosterone secretion .
Pharmacokinetics
Ramipril, the prodrug of Ramiprilat-d5, is rapidly absorbed and then hydrolyzed in the liver to form Ramiprilat-d5 . In the therapeutic concentration range, protein binding of Ramipril and Ramiprilat is 73% and 56%, respectively . Ramiprilat binds to ACE with high affinity at concentrations similar to that of the enzyme and establishes equilibrium slowly . The dosage of Ramipril should be reduced in patients with renal impairment as renal excretion largely determines the drug’s duration of action .
Result of Action
The primary molecular effect of Ramiprilat-d5 is the inhibition of ACE, leading to a decrease in ATII levels . This results in vasodilation, reduced vasoconstriction, and decreased aldosterone secretion . On a cellular level, these changes can lead to a reduction in blood pressure and improvements in other hemodynamic factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ramiprilat-d5. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as renal excretion largely determines the drug’s duration of action . Additionally, the drug’s metabolism can be affected by the patient’s liver function . Therefore, dosage adjustments may be necessary for patients with renal or hepatic impairment .
Biochemical Analysis
Biochemical Properties
Ramiprilat-d5 plays a significant role in biochemical reactions. It binds to ACE with high affinity at concentrations similar to that of the enzyme . This binding interaction is crucial for its function as it prevents the conversion of angiotensin I (ATI) to angiotensin II (ATII), a potent vasoconstrictor .
Cellular Effects
The effects of Ramiprilat-d5 on various types of cells and cellular processes are primarily related to its role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE and preventing the formation of ATII, Ramiprilat-d5 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Ramiprilat-d5 involves its binding interactions with ACE. As a competitive inhibitor, it binds to ACE and prevents the enzyme from converting ATI to ATII . This inhibition disrupts the RAAS, leading to a decrease in blood pressure .
Temporal Effects in Laboratory Settings
The temporal effects of Ramiprilat-d5 in laboratory settings are characterized by its pharmacokinetics. After absorption, rapid hydrolysis of Ramipril occurs in the liver, forming Ramiprilat-d5 . The elimination from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours .
Metabolic Pathways
Ramiprilat-d5 is involved in the RAAS metabolic pathway . It interacts with ACE, a key enzyme in this pathway, to inhibit the conversion of ATI to ATII .
Transport and Distribution
After being formed in the liver, Ramiprilat-d5 is distributed to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .
Properties
IUPAC Name |
(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15+,16-,17+,18-/m0/s1/i2D,3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYTOTWMPBSLG-WVRDEORASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
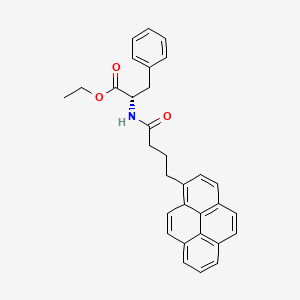
![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)
![(2R)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoic acid](/img/structure/B562122.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)
![Oxireno[h]quinoline](/img/structure/B562124.png)
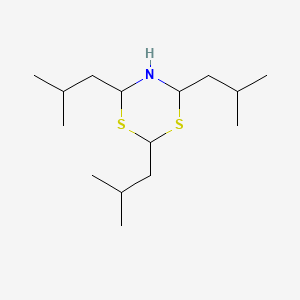
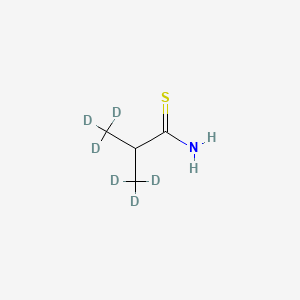


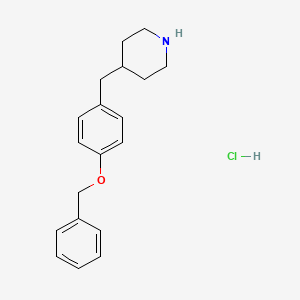

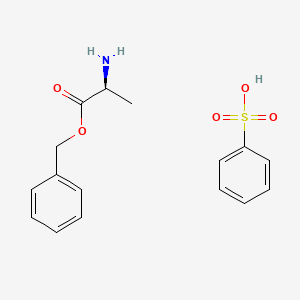
![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)
